DMT-2'O-Methyl-rC(tac) phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H64N5O10P |

|---|---|

Molecular Weight |

950.1 g/mol |

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide |

InChI |

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59) |

InChI Key |

JRJMGDLRRSEUHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

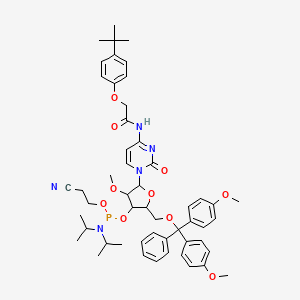

DMT-2'O-Methyl-rC(tac) phosphoramidite structure and properties

An In-Depth Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, the synthesis of modified oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. Among the critical reagents for this process is DMT-2'O-Methyl-rC(tac) phosphoramidite, a specialized building block for the incorporation of 2'-O-methylated cytidine (B196190) into RNA sequences. This modification enhances the stability and nuclease resistance of the resulting RNA molecule, making it a valuable component in the development of RNA-based drugs, such as antisense oligonucleotides and siRNAs, as well as high-fidelity diagnostic probes.[1][]

This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound is a complex molecule designed for efficient and specific incorporation into a growing oligonucleotide chain during solid-phase synthesis. Its structure consists of several key functional groups:

-

A 5'-DMT (Dimethoxytrityl) group: This bulky protecting group is crucial for the stepwise synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite. The orange color of the DMT cation released during deprotection also serves as a convenient method for monitoring the synthesis efficiency.[1]

-

A 2'-O-Methyl group: This modification on the ribose sugar is a hallmark of this phosphoramidite. It confers increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides that need to remain stable in biological environments.[1]

-

A Cytidine nucleobase with N4-tac (tert-butylphenoxyacetyl) protection: The 'tac' group protects the exocyclic amine of the cytidine base during the coupling reaction, preventing unwanted side reactions and ensuring the fidelity of the synthesis.[1]

-

A 3'-phosphoramidite group: This reactive group enables the coupling of the nucleoside to the free 5'-hydroxyl group of the growing oligonucleotide chain.

The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(2-(4-(tert-butyl)phenoxy)acetamido)-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) (R)-diisopropylphosphoramidite.[]

A visual representation of the logical relationship between the components of this compound is provided below:

Caption: Functional components of this compound.

Physicochemical and Handling Properties

Proper handling and storage of phosphoramidites are critical to ensure their stability and reactivity. The following table summarizes the key physicochemical and handling properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₅₂H₆₄N₅O₁₀P | [1][3][4] |

| Molecular Weight | 950.07 g/mol | [5][6] |

| CAS Number | 179486-26-1 | [1][3][4] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [3][4] |

| Storage Conditions | -20°C | [3][4][5] |

| Shipping Conditions | Ambient Temperature | [3] |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [4] |

Experimental Protocols: Oligonucleotide Synthesis

The use of this compound follows the standard solid-phase phosphoramidite chemistry for oligonucleotide synthesis. A typical synthesis cycle is outlined below.

Standard Synthesis Cycle

A generalized workflow for incorporating a 2'-O-Methyl-rC(tac) monomer is as follows:

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Methodologies for Key Steps:

-

Deprotection (Detritylation):

-

Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Procedure: The acidic solution is passed over the solid support, cleaving the 5'-DMT group. The resulting DMT cation is washed away, and its concentration can be measured to monitor the coupling efficiency of the previous cycle.

-

-

Activation and Coupling:

-

Reagents: The this compound is dissolved in anhydrous acetonitrile. An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), is used to activate the phosphoramidite.

-

Procedure: The activated phosphoramidite solution is passed over the solid support, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

-

Capping:

-

Reagents: A two-part capping solution is typically used. "Cap A" often contains acetic anhydride (B1165640) and a base like lutidine or pyridine (B92270), while "Cap B" contains N-methylimidazole.

-

Procedure: The capping reagents are passed over the support to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion mutants.

-

-

Oxidation:

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine or lutidine.

-

Procedure: The oxidizing solution is passed over the support to convert the unstable phosphite triester linkage to a more stable phosphate triester.

-

Post-Synthesis Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, the final product must be cleaved from the solid support and all protecting groups must be removed.

-

Cleavage from Solid Support and Base Deprotection:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Procedure: The solid support is incubated with the cleavage solution at an elevated temperature (e.g., 55-65°C) for a specific duration. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the 'tac' group from cytidine.

-

-

Final Deprotection and Purification:

-

The crude oligonucleotide solution is collected, and the solvent is evaporated. The resulting product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

-

Applications

The enhanced stability and resistance to nuclease degradation conferred by the 2'-O-methyl modification make this compound a valuable reagent in several key applications:[1]

-

Therapeutic Oligonucleotides: This phosphoramidite is frequently used in the synthesis of antisense oligonucleotides and siRNAs, where in vivo stability is paramount for therapeutic efficacy.[1]

-

Diagnostic Probes: The increased stability of RNA probes containing 2'-O-methylated nucleotides enhances their performance in diagnostic assays, such as in situ hybridization and Northern blotting, by providing greater signal and specificity.[1]

-

Research Applications: In basic research, 2'-O-methylated oligonucleotides are used to study RNA structure and function, RNA-protein interactions, and as tools for modulating gene expression.

References

The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Protecting Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise, automated chemical synthesis of oligonucleotides is a foundational technology. Central to the success of the universally adopted phosphoramiddite chemistry is a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, mechanism of action, the critical detritylation step, and its indispensable function in the purification of synthetic oligonucleotides.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomers used in oligonucleotide synthesis.[1][2] This protection is paramount for ensuring the directional, 3'-to-5' stepwise addition of nucleotides onto a solid support.[3] By "capping" the 5'-hydroxyl, the bulky DMT group prevents unwanted side reactions, such as self-polymerization of the phosphoramidite monomers, thereby ensuring that coupling occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[4][5]

The selection of the DMT group for this pivotal role is attributed to a unique combination of chemical properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[2] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.

-

Steric Hindrance: The significant steric bulk of the DMT group provides highly effective protection for the 5'-hydroxyl, physically impeding its participation in unintended chemical reactions.[6]

-

Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored dimethoxytrityl cation.[7] This cation has a strong absorbance at approximately 495 nm, which can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[2][3] An intense orange color indicates successful coupling in the preceding step.

The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support. The DMT group is central to the first step of each cycle.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Step 1: Detritylation (Deblocking)

The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support.[5] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) or toluene.[8] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer in the subsequent coupling step.[7]

The efficiency of detritylation is crucial for the overall yield and purity of the final oligonucleotide. Incomplete removal of the DMT group results in "n-1" deletion mutations, where a nucleotide is missing from the sequence.

Quantitative Analysis of Detritylation

The choice of deblocking reagent and conditions can significantly impact the efficiency of detritylation and the integrity of the growing oligonucleotide chain. The primary challenge is to achieve complete and rapid DMT removal while minimizing side reactions, most notably depurination (the cleavage of the glycosidic bond between the purine (B94841) base and the sugar).

| Deblocking Reagent | Concentration | Solvent | Key Features & Considerations | Typical Stepwise Yield |

| Dichloroacetic Acid (DCA) | 3% | Toluene | Gentle deblocking, suitable for long oligonucleotides and sensitive bases. | >98% |

| 10% | Toluene | Standard, fast deblocking for routine synthesis. | >99% | |

| 3% | Dichloromethane | Mild, controlled detritylation for sensitive applications. | >98% | |

| 15% | Dichloromethane | Faster detritylation, can improve cycle efficiency in large-scale synthesis. | 98.3% | |

| Trichloroacetic Acid (TCA) | 3% | Dichloromethane | Stronger acid, faster reaction but higher risk of depurination. | >99% |

| Dichloropropionic Acid (DPA) | 3% | Toluene | Less acidic than DCA, may result in incomplete detritylation. | Lower than DCA |

Data compiled from multiple sources, including[9][10][11]. Yields are representative and can vary based on synthesis conditions and sequence.

Experimental Protocols

Protocol for Automated Detritylation

This protocol describes a typical detritylation step within an automated solid-phase oligonucleotide synthesis cycle.

-

Pre-Wash: The synthesis column containing the solid support-bound oligonucleotide is washed with an anhydrous inert solvent, typically acetonitrile (B52724), to remove any residual reagents from the previous cycle.

-

Deblocking: The deblocking solution (e.g., 3% TCA in dichloromethane or 10% DCA in toluene) is passed through the synthesis column for a specified time (typically 60-180 seconds).

-

Monitoring (Optional but Recommended): The eluent containing the cleaved DMT cation is passed through a spectrophotometer to measure the absorbance at 495 nm. This provides a real-time measure of the coupling efficiency of the previous cycle.

-

Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking reagent and the cleaved DMT cation. This is crucial to prevent residual acid from interfering with the subsequent coupling step.

-

Drying: The column is flushed with an inert gas (e.g., argon) to ensure the solid support is completely dry before the introduction of the next phosphoramidite monomer.

Protocol for Manual Post-Synthesis Detritylation

This protocol is for the removal of the final 5'-DMT group after the oligonucleotide has been cleaved from the solid support and purified with the DMT group intact ("DMT-on" purification).

-

Dissolution: Dissolve the dried, DMT-on purified oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[2]

-

Incubation: Let the solution stand at room temperature for 15-30 minutes.[2] The orange color of the DMT cation will not be visible as it reacts with water to form tritanol.

-

Quenching/Neutralization (Optional): The reaction can be quenched by the addition of a base, such as triethylamine.

-

Precipitation: Add an equal volume of a salt solution (e.g., 3M sodium acetate) followed by 3-4 volumes of cold absolute ethanol (B145695) or isopropanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.

-

Washing: Carefully decant the supernatant and wash the pellet with 70% ethanol to remove residual salts and acetic acid.

-

Drying: Dry the oligonucleotide pellet under vacuum.

-

Resuspension: Resuspend the purified, detritylated oligonucleotide in an appropriate aqueous buffer.

The Role of DMT in Oligonucleotide Purification

The hydrophobicity of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from failure sequences. This strategy, known as "DMT-on" or "trityl-on" purification, is a widely used method, particularly for longer oligonucleotides.[12]

DMT-on vs. DMT-off Purification

-

DMT-on Purification: In this method, the final 5'-DMT group is left on the oligonucleotide after synthesis.[12] The crude product is then passed through a reverse-phase chromatography column or cartridge. The highly hydrophobic DMT-on full-length product is strongly retained, while the less hydrophobic, "failure" sequences (which lack the DMT group) are washed away.[12][13] The purified DMT-on oligonucleotide is then eluted and subsequently detritylated as described in the manual protocol above. This method is highly effective at removing shorter, failure sequences.[12]

-

DMT-off Purification: In this case, the final 5'-DMT group is removed by the synthesizer at the end of the synthesis. The crude product, containing a mixture of the full-length product and failure sequences (all without DMT groups), is then typically purified by other methods such as anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on charge and size, respectively.

Quantitative Comparison of Purification Strategies

| Purification Method | Principle | Typical Purity | Typical Yield | Best Suited For |

| DMT-on Reverse-Phase Cartridge | Hydrophobicity | >90% | 60-95% | Routine purification of oligonucleotides up to ~50 bases. |

| DMT-on Reverse-Phase HPLC | Hydrophobicity | >95% | 50-80% | High-purity applications, long oligonucleotides (>40 bases). |

| Anion-Exchange HPLC (DMT-off) | Charge (phosphate backbone) | >98% | 40-70% | High-purity applications, resolving sequences of similar length. |

| PAGE (DMT-off) | Size and Conformation | >99% | 10-30% | Very high-purity applications, especially for long oligonucleotides. |

Data compiled from multiple sources, including[14][15]. Purity and yield are estimates and can vary significantly based on the length and sequence of the oligonucleotide, as well as the specific protocol and instrumentation used.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of DMT-on and DMT-off purification strategies.

Caption: Workflow for DMT-on reverse-phase purification.

Caption: General workflow for DMT-off purification methods.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group; it is a cornerstone of modern oligonucleotide synthesis. Its unique chemical properties enable the precise, directional synthesis of oligonucleotides, provide a real-time monitoring system for synthesis efficiency, and offer a powerful tool for the purification of the final product. A thorough understanding of the role of the DMT group, the nuances of the detritylation step, and the strategic application of DMT-on purification are essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. The continued optimization of chemistries involving the DMT group will undoubtedly contribute to advancements in the fields of synthetic biology, diagnostics, and nucleic acid-based therapeutics.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. atdbio.com [atdbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. youdobio.com [youdobio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. atdbio.com [atdbio.com]

- 13. diva-portal.org [diva-portal.org]

- 14. glenresearch.com [glenresearch.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite (CAS Number: 179486-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document details its chemical properties, applications in research and therapeutics, and standardized experimental protocols for its use.

Core Concepts and Chemical Properties

DMT-2'O-Methyl-rC(tac) phosphoramidite is a chemically modified cytidine (B196190) nucleoside designed for incorporation into synthetic RNA strands via automated solid-phase phosphoramidite chemistry. Its structure is engineered with three key protective groups that ensure high-fidelity oligonucleotide synthesis:

-

5'-O-Dimethoxytrityl (DMT): A bulky acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent self-polymerization during the synthesis cycle. The release of the DMT cation upon deprotection provides a real-time spectrophotometric method for monitoring coupling efficiency.

-

2'-O-Methyl (2'-OMe): This modification to the ribose sugar is a hallmark of second-generation antisense oligonucleotides. The methyl group enhances the nuclease resistance of the resulting RNA strand, increasing its stability in biological systems.[1] It also promotes a C3'-endo sugar pucker, which increases the binding affinity of the oligonucleotide to its complementary RNA target.[2]

-

N4-tert-Butylphenoxyacetyl (tac): This protecting group shields the exocyclic amine of the cytidine base. The 'tac' group is designed for rapid and mild deprotection conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive functional groups.[3]

-

3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite: This is the reactive moiety that enables the stepwise addition of the nucleoside to the growing oligonucleotide chain.

Chemical Structure and Properties

| Property | Value |

| CAS Number | 179486-26-1 |

| Molecular Formula | C₅₂H₆₄N₅O₁₀P |

| Molecular Weight | 950.1 g/mol |

| Appearance | Solid |

| Storage | -20°C under an inert atmosphere |

| Purity | ≥95% |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) |

Applications in Research and Drug Development

Oligonucleotides synthesized using this compound have a wide range of applications, primarily driven by the enhanced stability and binding affinity conferred by the 2'-O-Methyl modification.

-

Antisense Oligonucleotides (ASOs): 2'-O-Methyl modified oligonucleotides are extensively used as antisense agents to modulate gene expression. By binding to a specific mRNA target, they can inhibit translation through steric hindrance of the ribosomal machinery. These ASOs do not typically induce RNase H-mediated cleavage of the target mRNA.[4]

-

Small interfering RNA (siRNA): The 2'-O-Methyl modification can be incorporated into siRNA duplexes to enhance their stability against nuclease degradation, thereby prolonging their gene-silencing activity.

-

RNA Probes: The nuclease resistance of 2'-O-Methylated RNA makes it an ideal candidate for the development of stable probes for in situ hybridization and other diagnostic applications.

-

Aptamers: These are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-O-Methyl modifications can improve the stability and binding properties of aptamers.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in automated oligonucleotide synthesis.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-O-Methylated RNA oligonucleotides follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Reagents and Solutions:

-

Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

-

Coupling: this compound (typically 0.1 M in anhydrous acetonitrile), Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping:

-

Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

-

Cap B: 16% N-Methylimidazole in THF

-

-

Oxidation: 0.02 M Iodine in THF/Water/Pyridine

Synthesis Cycle:

-

Detritylation: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction. The column is then washed with anhydrous acetonitrile (B52724).

-

Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction, which forms a phosphite (B83602) triester linkage, is typically allowed to proceed for 2-5 minutes. 2'-O-Methyl phosphoramidites are known for their high coupling efficiencies, often exceeding 98%.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Reagents:

-

Cleavage and Base Deprotection: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) (1:1, v/v) or concentrated ammonium (B1175870) hydroxide.

-

Phosphate Deprotection: The cleavage reagent also removes the β-cyanoethyl groups from the phosphate backbone.

Procedure:

-

The solid support is transferred to a sealed vial.

-

The cleavage and deprotection solution (e.g., AMA) is added to the vial.

-

The vial is heated at a specified temperature and for a specific duration. The 'tac' group is labile and allows for rapid deprotection.[3] Typical conditions for 'tac' group removal are:

-

After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is collected. The solid support is washed with water, and the washes are combined with the supernatant.

-

The solution is then dried, typically using a vacuum concentrator.

Purification and Analysis

The crude deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC).

Purification:

-

Method: Ion-pair reversed-phase HPLC is a common method for oligonucleotide purification.[3][5]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol/triethylamine).

-

Detection: UV absorbance at 260 nm.

Analysis:

-

Purity Assessment: Analytical HPLC is used to determine the purity of the final product.

-

Identity Confirmation: The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry, typically using electrospray ionization (ESI-MS).[6]

Quantitative Data

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >98% | For 2'-O-Methyl phosphoramidites.[1] Monitored by trityl cation release. |

| Deprotection Time (tac group) | 10-15 minutes | With AMA at 65°C or concentrated ammonia at 55°C respectively.[3] |

| Thermal Stability (Tm) | +1.3°C per modification | Increase in melting temperature of a duplex with a complementary RNA target for each 2'-O-Methyl substitution.[1] |

Signaling Pathways and Therapeutic Relevance

Oligonucleotides containing 2'-O-Methyl-rC are primarily used in antisense applications that function through a steric-blocking mechanism rather than RNase H-mediated degradation of the target mRNA.[4] This makes them suitable for modulating gene expression by:

-

Inhibiting Translation: By binding to the 5'-untranslated region (UTR) or the start codon region of an mRNA, the ASO can physically block the assembly or progression of the ribosome, thus inhibiting protein synthesis.

-

Modulating Splicing: ASOs can be designed to bind to splice sites or splicing regulatory sequences within a pre-mRNA, thereby altering the splicing pattern and leading to the production of a different protein isoform or a non-functional protein.

Conclusion

This compound is a highly valuable reagent for the synthesis of modified RNA oligonucleotides. The combination of the stabilizing 2'-O-Methyl group and the fast-cleaving 'tac' protecting group provides an efficient and robust method for producing high-quality RNA for a variety of research and therapeutic applications. This guide provides the foundational knowledge and protocols for the successful implementation of this phosphoramidite in oligonucleotide synthesis workflows.

References

- 1. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 2. Application of 2'-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 3. agilent.com [agilent.com]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2'-O-Methyl-rC Phosphoramidites: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of modified oligonucleotides is paramount. Among these, 2'-O-Methyl-rC phosphoramidite (B1245037) stands out as a critical component in the synthesis of therapeutic and research-grade oligonucleotides. This in-depth technical guide elucidates the core mechanism of action of this modification, detailing its impact on stability, binding affinity, and biological activity. The following sections provide a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction: The Significance of 2'-O-Methyl Modification

The 2'-O-Methyl (2'-OMe) modification is a structural alteration of the ribose sugar backbone of a ribonucleotide, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group. This seemingly subtle change imparts profound effects on the physicochemical properties of the resulting oligonucleotide. 2'-O-Methyl-rC phosphoramidite is the key building block for incorporating 2'-O-methylated cytidine (B196190) into a growing oligonucleotide chain during solid-phase synthesis. The primary advantages conferred by this modification include enhanced nuclease resistance and increased thermal stability of duplexes, making it an invaluable tool in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.

Mechanism of Action: How 2'-O-Methylation Enhances Oligonucleotide Performance

The mechanism of action of 2'-O-Methyl-rC phosphoramidites can be understood through its influence on three key properties of the resulting oligonucleotide: nuclease resistance, duplex stability, and biological activity.

Enhanced Nuclease Resistance

One of the most significant advantages of the 2'-OMe modification is its ability to protect oligonucleotides from degradation by nucleases.[1][2][3] Nucleases, which are ubiquitous in biological systems, rapidly cleave the phosphodiester backbone of unmodified DNA and RNA. The 2'-hydroxyl group in natural RNA plays a crucial role in this degradation process. By replacing this hydroxyl group with a methyl group, the susceptibility of the phosphodiester bond to nuclease-mediated hydrolysis is significantly reduced.[3] This increased stability extends the half-life of the oligonucleotide in biological fluids, a critical factor for in vivo applications.

The logical relationship between the 2'-O-Methyl modification and increased nuclease resistance can be visualized as follows:

References

The Advantage of 2'-O-Methylation: A Technical Guide to Enhanced RNA Therapeutics and Research

For researchers, scientists, and drug development professionals, the quest for stable, effective, and specific oligonucleotide-based therapeutics and tools is paramount. Among the arsenal (B13267) of chemical modifications available, 2'-O-methylation of RNA phosphoramidites stands out as a robust and versatile strategy. This in-depth technical guide explores the core benefits of this modification, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide confers a range of advantageous properties. These enhancements are critical for the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other RNA-based tools by improving their stability, binding affinity, and overall performance in biological systems.

Core Benefits of 2'-O-Methylation

Incorporating 2'-O-methylated RNA phosphoramidites into synthetic oligonucleotides offers three primary advantages:

-

Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and within cells.[1] This increased stability extends the half-life of the oligonucleotide, allowing for a more sustained therapeutic or experimental effect.[2][3] The nuclease resistance imparted by 2'-O-methylation is significant, making it a cornerstone of modern oligonucleotide design.[4]

-

Enhanced Duplex Stability and Binding Affinity: The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helical geometry, which is favorable for binding to complementary RNA strands. This results in a more stable duplex, as evidenced by an increased melting temperature (Tm).[5][6] This enhanced binding affinity can lead to increased potency and specificity of antisense and siRNA oligonucleotides.[2][7]

-

Reduced Immunogenicity: The presence of 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by unmodified single-stranded RNA, mitigating potential off-target effects and toxicity.[3]

Quantitative Data Summary

The following tables summarize the quantitative benefits of incorporating 2'-O-methylated nucleotides into RNA duplexes.

| Parameter | Modification | Quantitative Improvement | Reference |

| Melting Temperature (Tm) | 2'-O-methylation of Uridine in a U14/A14 duplex | Increase of 12°C (from 24°C to 36°C) | [8] |

| Melting Temperature (Tm) | 2'-O-methylation of Adenosine in a U14/A14 duplex | Negligible effect | [6][8] |

| Melting Temperature (Tm) | 2'-O-methylation (general) | Varies with sequence and number of modifications | [9] |

Note: The precise quantitative impact of 2'-O-methylation on duplex stability is sequence-dependent.

| Parameter | Assay Condition | Result | Reference |

| Nuclease Resistance | Treatment with snake venom phosphodiesterase (SVPD) for 2 hours | Significantly reduced degradation compared to unmodified RNA | [10] |

| Nuclease Resistance | In serum and cellular extracts | Increased half-life | [1][4] |

Key Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylated ribonucleosides using phosphoramidite (B1245037) chemistry.

Materials:

-

2'-O-methyl RNA phosphoramidites (A, C, G, U)

-

Unmodified DNA or RNA phosphoramidites (if creating chimeras)

-

Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

-

Standard DNA/RNA synthesis reagents:

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

-

Acetonitrile (synthesis grade)

-

Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine, AMA)

-

Deprotection buffer for 2'-silyl protecting groups (if applicable, e.g., triethylamine (B128534) trihydrofluoride)

Procedure:

-

Synthesizer Setup: Load the 2'-O-methyl RNA phosphoramidites, other required phosphoramidites, and all synthesis reagents onto an automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.

-

Coupling: Activation of the incoming 2'-O-methyl phosphoramidite and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 15 minutes) may be used for 2'-O-methyl monomers.[11]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection:

-

Following completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in AMA at elevated temperature.

-

If 2'-silyl protecting groups were used for any standard RNA monomers, a subsequent desilylation step with a fluoride-containing buffer is required. 2'-O-methyl groups are stable to these conditions.[11]

-

-

Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[12][13]

-

Quantification and Characterization: Determine the concentration of the purified oligonucleotide by UV absorbance at 260 nm. Confirm the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]

Protocol 2: Nuclease Resistance Assay

This protocol provides a method to assess the stability of 2'-O-methylated oligonucleotides in the presence of nucleases.

Materials:

-

2'-O-methylated oligonucleotide

-

Unmodified control oligonucleotide of the same sequence

-

Nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum to simulate a biological environment)

-

Reaction buffer appropriate for the chosen nuclease

-

Stop solution (e.g., EDTA-containing loading buffer)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (2'-O-methylated or unmodified control), reaction buffer, and nuclease.

-

Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately add it to the stop solution to quench the enzymatic activity.

-

Gel Electrophoresis: Load the samples from each time point onto a denaturing polyacrylamide gel. Run the gel until adequate separation of the full-length oligonucleotide from its degradation products is achieved.

-

Analysis: Visualize the gel using an appropriate imaging system. Compare the intensity of the full-length oligonucleotide band for the 2'-O-methylated and unmodified samples at each time point. A slower disappearance of the full-length band for the 2'-O-methylated oligonucleotide indicates increased nuclease resistance.

Protocol 3: Thermal Melting (Tm) Analysis

This protocol describes how to determine the melting temperature of a duplex containing a 2'-O-methylated oligonucleotide.

Materials:

-

2'-O-methylated oligonucleotide

-

Complementary RNA or DNA oligonucleotide

-

Unmodified control duplex of the same sequence

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Sample Preparation: In a quartz cuvette, prepare a solution of the oligonucleotide duplex (2'-O-methylated or control) at a known concentration (e.g., 1-2 µM) in the melting buffer.

-

Denaturation and Annealing: Heat the sample to a temperature well above the expected Tm (e.g., 90°C) for a few minutes to ensure complete denaturation of the duplex. Then, slowly cool the sample to a temperature below the expected Tm to allow for proper annealing.

-

Melting Curve Acquisition: Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) while continuously monitoring the UV absorbance at 260 nm.

-

Data Analysis: Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve. Compare the Tm of the 2'-O-methylated duplex to that of the unmodified control.

Visualizing Key Pathways and Workflows

RNA Interference (RNAi) Pathway with Modified siRNA

The following diagram illustrates the key steps in the RNA-induced silencing complex (RISC) pathway, highlighting the incorporation of a 2'-O-methylated siRNA.

Caption: The RNAi pathway initiated by a 2'-O-methyl modified siRNA, leading to target mRNA degradation.

Antisense Oligonucleotide (ASO) Drug Development Workflow

This diagram outlines a typical workflow for the development of an antisense therapeutic incorporating 2'-O-methylated phosphoramidites.

Caption: A streamlined workflow for the development of 2'-O-methylated antisense oligonucleotide therapeutics.

Logical Relationship of 2'-O-Methylation Benefits

This diagram illustrates the logical flow from the chemical modification to the desired therapeutic outcomes.

References

- 1. Nuclease Resistance Design and Protocols [genelink.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 11. glenresearch.com [glenresearch.com]

- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability of RNA duplexes with 2'-O-methyl modifications

An In-depth Technical Guide to the Thermal Stability of RNA Duplexes with 2'-O-methyl Modifications

For researchers, scientists, and drug development professionals, understanding and manipulating the stability of RNA is a cornerstone of therapeutic innovation. The strategic incorporation of chemical modifications is a key approach to enhance the properties of RNA-based therapeutics such as antisense oligonucleotides and siRNAs. Among the most prevalent and effective modifications is the 2'-O-methylation of the ribose sugar. This in-depth guide provides a comprehensive overview of the thermodynamic stability conferred by 2'-O-methyl modifications on RNA duplexes, complete with quantitative data, detailed experimental protocols, and logical workflows.

The Structural Basis of Enhanced Stability

The 2'-O-methylation of a ribonucleoside involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar.[1] This seemingly minor alteration has profound effects on the conformation and stability of the RNA molecule. The stabilizing effect is primarily attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the characteristic conformation adopted in A-form RNA helices.[1][2] This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[1] The hydrophobicity of the methyl group also contributes to the overall thermal stabilization of the duplex.[3]

Quantitative Analysis of Thermal Stability

The impact of 2'-O-methyl modifications on the thermal stability of RNA duplexes is most commonly quantified by the change in melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.[1] A higher Tm value indicates greater stability. Further thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a more complete picture of these stabilizing effects.[1]

The following tables summarize the quantitative data on the increased thermal stability observed in RNA duplexes containing 2'-O-methyl modifications compared to their unmodified counterparts.

Table 1: Melting Temperatures (Tm) of Unmodified and 2'-O-methylated RNA Duplexes

| Duplex Sequence and Composition | Unmodified Tm (°C) | 2'-O-methylated Tm (°C) | ΔTm (°C) | Reference |

| U14/A14 | 24 | 36 (U strand modified) | +12 | [4][5] |

| U14/A14 | 24 | 24 (A strand modified) | 0 | [4] |

| 15mer phosphorothioate (B77711) oligo:RNA | 33.9 | 45.1 (phosphodiester control) | +11.2 | [6] |

| 2'-O-Me-RNA:DNA | 62.8 (phosphodiester) | 57.7 (phosphorothioate) | -5.1 | [6] |

| TAR RNA (A35 modified) without Mg2+ | Reference | Minimal effect | ~ -0.1 kcal/mol (ΔΔG°) | [7] |

| TAR RNA (A35 modified) with 3mM Mg2+ | Reference | Minimal effect | ~ +0.4 kcal/mol (ΔΔG°) | [7] |

| TAR RNA (C24, U25, A35 modified) without Mg2+ | Reference | Slight stabilization | ~ -0.3 kcal/mol (ΔΔG°) | [7] |

| TAR RNA (C24, U25, A35 modified) with 3mM Mg2+ | Reference | Slight destabilization | ~ +0.6 kcal/mol (ΔΔG°) | [7] |

Table 2: Thermodynamic Parameters of RNA Duplex Formation

| Duplex Type | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| General effect per Nm modification | Stabilizes by ~0.2 | Not specified | Not specified | [8] |

| Single interior LNA substitution in 2'-O-methyl RNA/RNA duplex | More favorable by 1.2-1.7 | Not specified | Not specified | [9] |

Note: The exact quantitative changes in Tm and thermodynamic parameters are dependent on the specific sequence, the number and position of modifications, and the experimental conditions such as salt concentration.[1]

Experimental Protocol: UV Thermal Denaturation Analysis

The standard method for determining the thermal stability of RNA duplexes is through UV thermal denaturation, also known as a melting experiment.[1] This technique relies on the hyperchromic effect, where the UV absorbance of an RNA solution at 260 nm increases as the duplex dissociates into single strands.[1][10]

Detailed Methodology:

-

Sample Preparation:

-

Synthesize and purify the unmodified and 2'-O-methyl-containing RNA oligonucleotides. High purity (>95%) is crucial for accurate measurements.[11]

-

Dissolve the RNA strands in a buffer solution. A common buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, adjusted to a pH of 7.0.[4] Other buffers may be used, such as 1 M NaCl, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, pH 7.0.[11]

-

Determine the concentration of each single-stranded RNA.

-

Mix the complementary strands in a 1:1 molar ratio to a final duplex concentration typically in the micromolar range (e.g., 2 µM).[4]

-

-

Annealing:

-

UV Melting Measurement:

-

Data Analysis:

-

Plot the absorbance versus temperature to generate a melting curve.[10]

-

The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[10]

-

From the melting curves, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived.[10]

-

Visualizing the Workflow and Impact

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for UV thermal denaturation analysis of RNA duplexes.

Caption: Impact of 2'-O-methyl modification on RNA properties and therapeutic applications.

Conclusion

The 2'-O-methyl modification is a powerful tool for enhancing the thermal stability and nuclease resistance of RNA duplexes. This increased stability, driven by conformational pre-organization of the ribose sugar, translates to improved performance in therapeutic applications by enhancing target binding and in vivo persistence. The ability to precisely quantify these stabilizing effects through techniques like UV thermal denaturation allows for the rational design of modified RNA oligonucleotides with optimized properties for drug development and other research applications. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize 2'-O-methylated RNA in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 11. academic.oup.com [academic.oup.com]

- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Cornerstone of Oligonucleotide Therapeutics: A Technical Guide to the Discovery and Development of Modified Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide-based therapeutics has heralded a new era in medicine, offering the potential to treat a wide array of genetic and acquired diseases. At the heart of this revolution lies the development of chemically modified phosphoramidites, the fundamental building blocks for the synthesis of therapeutic oligonucleotides. These modifications are crucial for overcoming the inherent limitations of natural nucleic acids, such as rapid degradation by nucleases and suboptimal hybridization properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of key modified phosphoramidites, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

Data Presentation: Enhancing Oligonucleotide Properties

Chemical modifications to phosphoramidites can significantly enhance the therapeutic potential of oligonucleotides by improving their stability, binding affinity, and pharmacokinetic properties. The following tables summarize key quantitative data on the impact of the most common modifications.

Table 1: Impact of Modifications on Oligonucleotide Thermal Stability (Tm)

The melting temperature (Tm) is a critical parameter indicating the stability of the duplex formed between an oligonucleotide and its target sequence. Higher Tm values generally correlate with stronger binding affinity.

| Modification | Base Sequence Context | ΔTm per Modification (°C) | Reference |

| 2'-O-Methyl (2'-OMe) | RNA/RNA duplex | +1.0 to +1.5 | [1][2] |

| 2'-O-Methyl (2'-OMe) | DNA/RNA duplex | +1.3 | [3] |

| Locked Nucleic Acid (LNA) | DNA/RNA duplex | +1.5 to +4.0 | [2] |

| 2'-Fluoro (2'-F) | DNA/DNA duplex | +1.3 | [3] |

| Phosphorothioate (B77711) (PS) | DNA/RNA duplex | -0.5 to -1.0 | [2][3] |

| 2'-Fluoro-Arabinonucleic Acid (FANA) | DNA/RNA duplex | +1.2 | [4] |

Note: ΔTm values can vary depending on the sequence context, number of modifications, and buffer conditions.

Table 2: Nuclease Resistance of Modified Oligonucleotides

Nuclease resistance is paramount for the in vivo efficacy of therapeutic oligonucleotides. The data below illustrates the enhanced stability of modified oligonucleotides in the presence of nucleases.

| Modification | Nuclease Type | Assay Conditions | Half-life (t1/2) or % Degradation | Reference |

| Unmodified DNA | 3'-Exonuclease (Snake Venom Phosphodiesterase) | Serum | Rapid Degradation | [5][6] |

| Phosphorothioate (PS) | 3'-Exonuclease (Snake Venom Phosphodiesterase) | Serum | >20-fold increase in t1/2 vs. unmodified | [7] |

| 2'-O-Methyl (2'-OMe) | Endonucleases | Cell Culture | Substantial protection | [5] |

| LNA/DNA Chimera | Human Serum | 37°C | t1/2 ≈ 15 hours | [2] |

| 2'-F-ANA (PS backbone) | 3'-Exonuclease | >20-fold more stable than PS-DNA | [7] |

Table 3: Coupling Efficiencies of Modified Phosphoramidites

High coupling efficiency during solid-phase synthesis is essential for obtaining high-purity, full-length oligonucleotides.

| Modified Phosphoramidite (B1245037) | Activator | Coupling Time | Average Stepwise Coupling Efficiency (%) | Reference |

| Standard DNA | Tetrazole | 30 seconds | >99% | [8] |

| 2'-O-Methyl RNA | 5-Benzylthio-1H-tetrazole (BTT) | 5 minutes | >98% | [9] |

| LNA | 4,5-Dicyanoimidazole (DCI) | 180-250 seconds | >98% | [10] |

| Phosphorothioate (sulfurization step) | EDITH | N/A | High | [11] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of key modified phosphoramidites and their incorporation into oligonucleotides, as well as purification protocols.

Protocol 1: Synthesis of 2'-O-Methyl Ribonucleoside Phosphoramidites

This protocol describes a general procedure for the synthesis of 2'-O-methyl ribonucleoside phosphoramidites, a common modification that enhances nuclease resistance and binding affinity.[12][13]

Materials:

-

Protected Ribonucleoside (e.g., 5'-O-DMT-N-acyl-ribonucleoside)

-

Methyl Iodide (CH3I)

-

Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

2'-O-Methylation:

-

Dissolve the protected ribonucleoside in anhydrous DMF.

-

Add NaH portion-wise at 0°C under an inert atmosphere (e.g., Argon).

-

Stir the mixture for 30 minutes at 0°C.

-

Add methyl iodide dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the 2'-O-methylated product.

-

-

Phosphitylation:

-

Dissolve the purified 2'-O-methylated nucleoside in anhydrous DCM.

-

Add DIPEA to the solution.

-

Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting phosphoramidite by precipitation from a suitable solvent system (e.g., DCM/hexane) or by silica gel chromatography.

-

Protocol 2: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing phosphorothioate linkages, which confer significant nuclease resistance.[14][15]

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard and/or modified phosphoramidites (e.g., DNA, 2'-O-Me, LNA).

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF).

-

Sulfurizing reagent (e.g., 0.05 M 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) in acetonitrile).

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Automated Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.

-

Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. This step replaces the standard oxidation step used for phosphodiester bond formation.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection:

-

The solid support is treated with concentrated aqueous ammonia (B1221849) at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

Protocol 3: Synthesis of Locked Nucleic Acid (LNA) Oligonucleotides

This protocol details the incorporation of LNA phosphoramidites into oligonucleotides, a modification known for dramatically increasing thermal stability.[16]

Materials:

-

LNA phosphoramidites.

-

Standard DNA or RNA phosphoramidites.

-

Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile).

-

Other reagents for solid-phase synthesis are as described in Protocol 2.

Automated Synthesis Cycle:

The synthesis cycle is similar to the standard phosphoramidite chemistry described in Protocol 2, with the following key differences for LNA monomer incorporation:

-

Coupling Time: Due to the sterically hindered nature of LNA phosphoramidites, a longer coupling time is required, typically 3-5 minutes.[16]

-

Activator: DCI is often the preferred activator for LNA monomers.

Cleavage and Deprotection:

The cleavage and deprotection steps are generally the same as for standard oligonucleotides.

Protocol 4: Purification of Modified Oligonucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides, providing high-purity products.[17][18][19][20]

Method: Reverse-Phase HPLC (DMT-on Purification)

This method is effective for purifying full-length oligonucleotides from shorter failure sequences.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Reverse-phase C18 or C8 column.

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium (B8662869) Acetate (TEAA), pH 7.0

-

Buffer B: Acetonitrile

Procedure:

-

Sample Preparation: After cleavage and deprotection, the crude oligonucleotide solution (with the 5'-DMT group still attached, "DMT-on") is filtered.

-

HPLC Separation:

-

Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).

-

Inject the crude oligonucleotide sample.

-

Elute with a linear gradient of Buffer B (e.g., 10% to 40% over 30 minutes). The DMT-on, full-length product is more hydrophobic and will elute later than the uncapped failure sequences.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

-

DMT Removal (Detritylation):

-

Treat the collected fraction with 80% acetic acid for 15-30 minutes at room temperature.

-

Quench the reaction with a buffer (e.g., triethylammonium bicarbonate).

-

-

Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol (B145695) precipitation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts in the discovery and development of modified phosphoramidites.

References

- 1. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]

- 5. benchchem.com [benchchem.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]

- 11. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]

- 15. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]

- 20. atdbio.com [atdbio.com]

An In-depth Technical Guide to the Chemical Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a crucial building block in the synthesis of modified oligonucleotides. The document details the multi-step process, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

DMT-2'O-Methyl-rC(tac) phosphoramidite is a modified cytidine (B196190) nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-methyl modification enhances nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary strand. The N4-tert-butylacetyl (tac) protecting group on the cytidine base is a labile acyl group that can be removed under mild basic conditions. The 5'-dimethoxytrityl (DMT) group allows for the monitoring of coupling efficiency during synthesis and is removed at the beginning of each synthesis cycle. This guide outlines a plausible and efficient synthetic route starting from the commercially available nucleoside, cytidine.

Overall Synthesis Pathway

The synthesis of this compound is a four-step process commencing with cytidine. The key transformations involve the selective 2'-O-methylation of the ribose sugar, protection of the exocyclic amine of the cytosine base with a tert-butylacetyl group, selective protection of the 5'-hydroxyl group with a dimethoxytrityl group, and finally, phosphitylation of the 3'-hydroxyl group.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data presented in the tables are representative values based on literature for analogous transformations and may vary depending on experimental conditions.

Step 1: Synthesis of 2'-O-Methylcytidine

The selective methylation of the 2'-hydroxyl group of cytidine is a critical step. A common method involves the use of a stannylene acetal (B89532) intermediate to activate the 2' and 3' hydroxyls, followed by methylation.

Experimental Protocol:

-

Suspend cytidine in anhydrous methanol.

-

Add dibutyltin (B87310) oxide and reflux the mixture to form the 2',3'-O-dibutylstannylene acetal.

-

Cool the reaction mixture and add methyl iodide.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel chromatography to yield 2'-O-Methylcytidine.

| Parameter | Value |

| Starting Material | Cytidine |

| Key Reagents | Dibutyltin oxide, Methyl iodide |

| Solvent | Methanol |

| Reaction Time | 12-24 hours |

| Temperature | Reflux, then Room Temperature |

| Purification | Silica Gel Chromatography |

| Typical Yield | 60-70% |

Step 2: Synthesis of N4-(tert-butylacetyl)-2'-O-Methylcytidine

The protection of the exocyclic amine of the cytidine base is achieved using tert-butylacetyl chloride. A transient silylation of the hydroxyl groups is employed to direct the acylation to the N4-position.

Experimental Protocol:

-

Co-evaporate 2'-O-Methylcytidine with anhydrous pyridine (B92270) and then dissolve in anhydrous pyridine.

-

Add chlorotrimethylsilane (B32843) (TMSCl) and stir to protect the hydroxyl groups.

-

Add tert-butylacetyl chloride dropwise to the reaction mixture.

-

Stir the reaction at room temperature until the acylation is complete (monitored by TLC).

-

Quench the reaction with water and then add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.

-

Concentrate the mixture and purify the product by silica gel chromatography.

| Parameter | Value |

| Starting Material | 2'-O-Methylcytidine |

| Key Reagents | tert-butylacetyl chloride, TMSCl |

| Solvent | Pyridine |

| Reaction Time | 4-6 hours |

| Temperature | Room Temperature |

| Purification | Silica Gel Chromatography |

| Typical Yield | 80-90% |

Step 3: Synthesis of 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine

The selective protection of the primary 5'-hydroxyl group is achieved using dimethoxytrityl chloride (DMT-Cl).

Experimental Protocol:

-

Dissolve N4-(tert-butylacetyl)-2'-O-Methylcytidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel chromatography.

| Parameter | Value |

| Starting Material | N4-(tert-butylacetyl)-2'-O-Methylcytidine |

| Key Reagents | 4,4'-Dimethoxytrityl chloride |

| Solvent | Pyridine |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Purification | Silica Gel Chromatography |

| Typical Yield | 85-95% |

Step 4: Synthesis of this compound

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Experimental Protocol:

-

Dissolve 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).

-

Add N,N-diisopropylethylamine (DIPEA).

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) or by flash chromatography on silica gel deactivated with triethylamine.

| Parameter | Value |

| Starting Material | 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine |

| Key Reagents | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA |

| Solvent | Dichloromethane |

| Reaction Time | 2-3 hours |

| Temperature | 0°C to Room Temperature |

| Purification | Precipitation or Flash Chromatography |

| Typical Yield | 80-90% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the N4-acylation.

Caption: A generalized experimental workflow for a synthetic step.

Conclusion

This guide provides a detailed and structured pathway for the synthesis of this compound. The protocols are based on established chemical transformations in nucleoside chemistry and can be adapted by researchers for the synthesis of this and other modified phosphoramidites. Careful execution of each step, along with appropriate analytical monitoring, is crucial for obtaining the final product in high yield and purity, ready for use in automated oligonucleotide synthesis.

In-Depth Technical Guide: DMT-2'O-Methyl-rC(tac) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), a key building block in the chemical synthesis of modified RNA oligonucleotides. This document details its core features, quantitative specifications, and the experimental protocols for its successful incorporation into synthetic RNA, targeting applications in therapeutics, diagnostics, and advanced research.

Core Features and Chemical Structure

DMT-2'O-Methyl-rC(tac) Phosphoramidite is a modified ribonucleoside phosphoramidite designed for automated solid-phase synthesis of RNA. Its structure is engineered with three critical chemical moieties, each conferring specific, advantageous properties to the synthesis process and the final oligonucleotide product.

-

5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization during the coupling reaction. The vibrant orange color of the dimethoxytrityl cation released during the deblocking step allows for real-time, quantitative monitoring of the synthesis efficiency (trityl monitoring). Its lipophilic nature is also exploited for the purification of the final oligonucleotide via reverse-phase HPLC ("DMT-on" purification).

-

2'-O-Methyl (2'-OMe) Group: The hydroxyl group at the 2' position of the ribose is methylated. This modification is one of the most common and important in RNA therapeutics and research. The presence of the 2'-OMe group confers significant resistance to nuclease degradation, thereby increasing the in-vivo stability of the oligonucleotide. It also enhances the thermodynamic stability of RNA duplexes and stabilizes A-form helical structures.

-

N4-tert-butylphenoxyacetyl (tac) Group: This is a labile protecting group for the exocyclic amine of the cytidine (B196190) base. The 'tac' group is classified as a "fast deprotection" group, meaning it can be removed under significantly milder or faster conditions than traditional protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications, such as fluorescent dyes or other sensitive reporters. Furthermore, the tert-butyl moiety enhances the solubility of the phosphoramidite monomer in organic solvents like acetonitrile (B52724), which is the standard for oligonucleotide synthesis.

Quantitative Data

The quality and performance of phosphoramidite reagents are critical for the synthesis of high-purity, full-length oligonucleotides. Below is a summary of the key quantitative parameters for this compound.

| Parameter | Specification | Notes |

| Molecular Formula | C₅₂H₆₄N₅O₁₀P | |

| Molecular Weight | 950.1 g/mol | |

| Purity | ≥95% | As determined by ¹H NMR and/or ³¹P NMR. |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C under an inert atmosphere (Nitrogen or Argon) | |

| Solution Stability | Stable in anhydrous acetonitrile for short periods during synthesis. Stock solutions should be stored at -20°C. | |

| Stepwise Coupling Efficiency | Typically >99% | Dependent on synthesizer, reagents, and protocol. The steric bulk of the 2'-OMe group may necessitate slightly longer coupling times compared to DNA synthesis. |

Experimental Protocols & Methodologies

The use of this compound follows the standard phosphoramidite chemistry cycle on an automated solid-phase oligonucleotide synthesizer.

Standard Solid-Phase Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction, involving a four-step cycle for the addition of each nucleotide.

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). The resulting free 5'-hydroxyl group is now available for the next reaction. The orange trityl cation is washed away and can be quantified to monitor synthesis efficiency.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite (B83602) triester linkage. Due to the steric hindrance from the 2'-O-methyl group, a slightly extended coupling time (e.g., 3-15 minutes) is often recommended to ensure high efficiency.

-